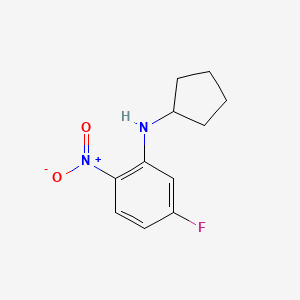

N-Cyclopentyl-5-fluoro-2-nitroaniline

Description

Significance and Role in Chemical Research

The significance of N-Cyclopentyl-5-fluoro-2-nitroaniline in chemical research can be inferred from the well-established roles of its primary components: the fluoro-nitroaniline core and the N-cyclopentyl substituent.

The fluoro-nitroaromatic scaffold is a cornerstone in the synthesis of a wide array of functional molecules. The fluorine atom, with its high electronegativity and small size, can significantly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. These characteristics make fluorinated compounds highly valuable in medicinal chemistry for the development of pharmaceuticals. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic aromatic substitution, a fundamental reaction in organic synthesis. This reactivity allows for the introduction of various functional groups, making nitroanilines versatile intermediates. For instance, 5-fluoro-2-nitroaniline (B53378) serves as a key building block in the synthesis of various biologically active compounds. bloomtechz.comnih.gov

The N-cyclopentyl group can also impart specific properties to a molecule. The incorporation of cyclic alkyl groups like cyclopentyl can enhance the binding affinity and selectivity of a drug candidate for its target protein by providing a defined three-dimensional structure.

Therefore, this compound is poised to be a valuable intermediate in several areas of chemical research:

Medicinal Chemistry: As a precursor for the synthesis of novel therapeutic agents. The combination of the fluoro-nitroaniline core with the N-cyclopentyl group could lead to compounds with enhanced biological activity. Studies on related N-substituted nitroaniline derivatives have shown their potential as precursors for nitric oxide releasing agents and in the development of inhibitors for various enzymes. nih.govnih.govchemicalbook.com

Materials Science: As a building block for functional materials. Nitroanilines are known to be used in the synthesis of dyes and pigments. bloomtechz.com The specific substitution pattern of this compound could lead to materials with unique optical or electronic properties.

Agrochemicals: The structural motifs present in this compound are also found in some herbicides and pesticides. For example, 2-fluoro-5-nitroaniline (B1294389) is a known starting material for the production of herbicides. google.com

A probable synthetic route to this compound would involve the nucleophilic aromatic substitution of 1,4-difluoro-2-nitrobenzene with cyclopentylamine (B150401). The electron-withdrawing nitro group would activate the fluorine atom at the C-1 position for substitution.

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 5-Fluoro-2-nitroaniline | 2369-11-1 | C₆H₅FN₂O₂ | 156.11 | 96.0 - 100.0 |

| 2-Fluoro-5-nitroaniline | 369-36-8 | C₆H₅FN₂O₂ | 156.11 | 97 - 100 |

| N-Cyclopropyl-5-fluoro-2-nitroaniline | 1248276-34-7 | C₉H₉FN₂O₂ | 196.18 | Not Available |

This table presents data for structurally similar compounds to provide context due to the limited availability of specific data for this compound. nih.govpharmint.netsigmaaldrich.comtcichemicals.com

Scope of Academic Investigation and Review

While direct academic literature on this compound is not extensive, the scope of its potential investigation can be projected based on research on analogous compounds. Academic studies on N-substituted nitroanilines and fluorinated anilines are prevalent, focusing on their synthesis, characterization, and application.

Key Research Areas for Investigation:

Synthetic Methodology: Developing efficient and selective synthetic routes to this compound and its derivatives would be a primary area of investigation. This could involve optimizing reaction conditions for nucleophilic aromatic substitution or exploring novel catalytic methods for N-alkylation.

Structural and Spectroscopic Analysis: Detailed characterization of the compound using techniques such as NMR, IR, and mass spectrometry would be essential to confirm its structure and purity. X-ray crystallography studies on related nitroaniline derivatives have provided valuable insights into their molecular conformation and intermolecular interactions. nih.govresearchgate.net

Medicinal Chemistry Applications: A significant area of academic inquiry would be the synthesis and biological evaluation of derivatives of this compound. The nitro group can be readily reduced to an amino group, which can then be further functionalized to create a library of compounds for screening against various biological targets. Research on other o-nitroaniline derivatives has led to the synthesis of benzimidazole (B57391) N-oxides and other heterocyclic systems with potential biological activity. rsc.orgrsc.org

Materials Science Exploration: The investigation of the photophysical properties of this compound and its derivatives could reveal potential applications in optoelectronics or as fluorescent probes.

The academic review of this compound would likely situate it within the broader context of fluorinated synthons and N-substituted nitroaromatics, highlighting its potential contributions to these fields.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentyl-5-fluoro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O2/c12-8-5-6-11(14(15)16)10(7-8)13-9-3-1-2-4-9/h5-7,9,13H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVSDNDIJOYWAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C(C=CC(=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10734384 | |

| Record name | N-Cyclopentyl-5-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250834-99-1 | |

| Record name | N-Cyclopentyl-5-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Cyclopentyl 5 Fluoro 2 Nitroaniline and Its Precursors

Strategies for Carbon-Nitrogen Bond Formation

The introduction of the cyclopentyl group onto the nitrogen atom of 5-fluoro-2-nitroaniline (B53378) is a critical step in the synthesis of the target molecule. This transformation is typically achieved through well-established carbon-nitrogen bond-forming reactions.

Amination Reactions in the Synthesis of Anilines

The formation of anilines and their N-substituted derivatives is a cornerstone of organic synthesis. While direct amination of aryl halides is a powerful tool, the synthesis of N-Cyclopentyl-5-fluoro-2-nitroaniline would likely proceed via the N-alkylation of the pre-formed 5-fluoro-2-nitroaniline. This approach involves the reaction of the primary amine with a suitable cyclopentylating agent.

One common method is the reaction with a cyclopentyl halide (e.g., cyclopentyl bromide or iodide) in the presence of a base. The base is crucial for deprotonating the aniline (B41778) nitrogen, thereby increasing its nucleophilicity and facilitating the substitution reaction on the cyclopentyl halide.

Another powerful technique is reductive amination. This two-step, one-pot process involves the reaction of 5-fluoro-2-nitroaniline with cyclopentanone (B42830) to form a Schiff base intermediate, which is then reduced in situ to the desired N-cyclopentyl amine. A variety of reducing agents can be employed for this transformation.

Nucleophilic Aromatic Substitution in Fluorinated Systems

The synthesis of the precursor, 5-fluoro-2-nitroaniline, often relies on nucleophilic aromatic substitution (SNAr) reactions on highly activated fluorinated aromatic systems. The presence of strong electron-withdrawing groups, such as the nitro group, ortho and para to the fluorine atom, facilitates the displacement of the fluoride (B91410) ion by a nucleophile.

A key example is the reaction of 2,4-difluoronitrobenzene (B147775) with ammonia (B1221849). In this reaction, the ammonia acts as the nucleophile, attacking the carbon atom bearing a fluorine atom. The strong activation provided by the two nitro groups allows for the substitution to occur under relatively mild conditions. A patent describes the reaction of 2,4-difluoronitrobenzene with strong ammonia water at 35-40°C to produce 5-fluoro-2-nitroaniline in high yield. google.com

Divergent Synthesis Approaches in Primary Amine Functionalization

Once the primary amine, 5-fluoro-2-nitroaniline, is synthesized, its functionalization can be approached in a divergent manner to produce a variety of N-substituted derivatives, including the target compound. The reactivity of the primary amine allows for various transformations. As previously mentioned, N-alkylation with cyclopentyl halides or reductive amination with cyclopentanone are direct routes to this compound.

Furthermore, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, could theoretically be employed. Although typically used to form the aniline itself from an aryl halide and an amine, variations of this palladium-catalyzed reaction can also be used for the N-alkylation of anilines.

Precursor Chemistry: Synthesis of 5-Fluoro-2-nitroaniline

The availability of the precursor, 5-fluoro-2-nitroaniline, is critical for the synthesis of the final product. Several synthetic routes to this intermediate have been developed, primarily involving aromatic nitration and reduction reactions.

Aromatic Nitration Reactions

Aromatic nitration is a classic electrophilic aromatic substitution reaction used to introduce a nitro group onto an aromatic ring. The synthesis of 5-fluoro-2-nitroaniline can be achieved through the nitration of a suitably substituted benzene (B151609) derivative.

One approach involves the direct nitration of 3-fluoroaniline. However, the amino group is highly activating and can lead to multiple nitration products and oxidation. Therefore, it is common practice to first protect the amino group, for instance, by acetylation to form 3-fluoroacetanilide. The acetamido group is still activating and ortho-, para-directing, but less so than the amino group, allowing for more controlled nitration. The subsequent nitration would be followed by deprotection of the acetyl group to yield the desired product.

Another method starts from p-fluoronitrobenzene. Nitration of this compound would be expected to yield a mixture of dinitro isomers, from which the desired 2,4-dinitrofluorobenzene can be separated.

Reduction Reactions for Nitro Group Transformations

The selective reduction of one nitro group in a dinitro-substituted aromatic compound is a key strategy for the synthesis of nitroanilines. In the context of 5-fluoro-2-nitroaniline synthesis, 2,4-dinitrofluorobenzene is a common starting material.

A patented process describes the selective reduction of the nitro group at the 2-position of 2,4-dinitrofluorobenzene using iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. nih.gov This method provides a good yield of 2-fluoro-5-nitroaniline (B1294389). The molar proportion of iron to the 2,4-dinitrofluorobenzene is typically in the range of 2.5 to 4. nih.gov

The choice of reducing agent and reaction conditions is crucial for achieving selectivity. Other reagents, such as stannous chloride, have also been used for the reduction of dinitroaromatics, but may lead to a mixture of products. nih.gov

Amination of Halogenated Nitrobenzenes

The amination of halogenated nitrobenzenes is a crucial step in forming the aniline precursor. This process typically involves the substitution of a halogen atom on the nitrobenzene (B124822) ring with an amino group. A relevant example is the synthesis of 5-chloro-2-nitroaniline (B48662) from m-dichlorobenzene. This process involves nitration to produce 2,4-dichloronitrobenzene (B57281), followed by high-pressure amination. researchgate.net In this amination step, the 2,4-dichloronitrobenzene is reacted with liquefied ammonia in an autoclave. researchgate.net

Another approach involves the selective reduction of a dinitro compound. For instance, 2-fluoro-5-nitroaniline can be prepared from 2,4-dinitrofluorobenzene by selective reduction of the nitro group at the 2-position using iron powder in the presence of an acid. beilstein-journals.org

The direct C-H amination of nitrobenzenes represents a more recent, transition-metal-free strategy. This method allows for the synthesis of 4-nitro-N-arylamines through a C(sp²)-H/N-H cross-coupling between electron-deficient nitroarenes and amines, demonstrating high regioselectivity. nih.gov

Catalytic and Reaction Condition Optimization in Synthesis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the optimization of catalysts and reaction conditions. This includes the choice of catalyst for N-alkylation and C-N bond formation, the solvent, and the temperature and pressure at which the reactions are conducted.

Role of Catalysts in N-Alkylation and C-N Bond Formation

The introduction of the cyclopentyl group onto the 5-fluoro-2-nitroaniline backbone is a critical N-alkylation step. While specific catalysts for the synthesis of this compound are not extensively documented, general principles of N-alkylation of anilines provide insight into potential catalytic systems.

For the N-alkylation of anilines with alcohols, supported ferric perchlorate (B79767) (Fe(ClO₃)₃/SiO₂) has been shown to be an efficient and selective catalyst. researchgate.net This method offers the advantage of producing water as the only by-product under mild conditions. researchgate.net Other catalytic systems for N-alkylation include nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes, which have been used for the N-alkylation of aniline with benzyl (B1604629) alcohol. nih.gov For instance, the reaction of 2-nitroaniline (B44862) with benzyl alcohol in the presence of an iridium catalyst yielded N-benzyl-2-nitroaniline. nih.gov

Palladium on carbon (Pd/C) is another effective catalyst for the selective N-alkylation of aromatic primary amines using nitriles as alkylating agents under hydrogenation conditions. rsc.org The addition of ammonium (B1175870) acetate (B1210297) can enhance the reactivity for electron-poor aromatic amines. rsc.org

The table below summarizes various catalytic systems used in N-alkylation reactions relevant to the synthesis of substituted anilines.

| Catalyst System | Reactants | Product Type | Reference |

| Fe(ClO₃)₃/SiO₂ | Primary amines and alcohols | Secondary amines | researchgate.net |

| NHC–Ir(III)/NHC–Ru(II) complexes | Aniline and benzyl alcohol | N-benzylaniline | nih.gov |

| Pd/C | Aromatic primary amines and nitriles | Secondary amines | rsc.org |

Solvent Effects on Reaction Pathways and Yields

The choice of solvent plays a pivotal role in the synthesis of this compound and its precursors, particularly in nucleophilic aromatic substitution (SNAr) reactions. The kinetics of the reaction between 1-fluoro-2,4-dinitrobenzene (B121222) and piperidine (B6355638) have been studied in a variety of aprotic solvents, including toluene (B28343), benzene, dioxane, and acetonitrile (B52724). researchgate.net In many aprotic solvents, the rate-limiting step is the detachment of the leaving group. researchgate.net However, in hydrogen-bond donor (HBD) solvents, the departure of the fluoride ion is assisted, and the formation of the intermediate becomes the rate-determining step. researchgate.net

For the amination of 2,4-dichloronitrobenzene to form 5-chloro-2-nitroaniline, toluene is used as the reaction solvent. nih.gov In the synthesis of highly functionalized phenothiazine (B1677639) derivatives via SNAr of polyfluoroarenes, solvents such as dimethylformamide (DMF) and acetonitrile (MeCN) are employed. le.ac.uk The use of dimethyl sulfoxide (B87167) (DMSO) has been shown to improve the reactivity of substitution, likely due to the higher solubility of the base. researchgate.net

The table below illustrates the impact of different solvents on related SNAr reactions.

| Solvent | Reactants | Observation | Reference |

| Toluene | 2,4-dichloronitrobenzene and ammonia | Used in the industrial synthesis of 5-chloro-2-nitroaniline. | nih.gov |

| Aprotic Solvents (e.g., Toluene, Benzene, Dioxane) | 1-fluoro-2,4-dinitrobenzene and piperidine | Detachment of the nucleofuge is often rate-limiting. | researchgate.net |

| Hydrogen-Bond Donor Solvents | 1-fluoro-2,4-dinitrobenzene and piperidine | Formation of the intermediate is rate-determining. | researchgate.net |

| DMF, MeCN, DMSO | Polyfluoroarenes and phenothiazine | Effective for SNAr reactions to form C-N bonds. | le.ac.ukresearchgate.net |

Temperature and Pressure Considerations in Preparative Chemistry

Temperature and pressure are critical parameters that must be carefully controlled to ensure optimal yields and minimize side reactions. In the synthesis of 5-chloro-2-nitroaniline via high-pressure amination of 2,4-dichloronitrobenzene, the reaction is conducted at temperatures ranging from 90 to 160°C and pressures between 1.0 and 10.0 MPa. bloomtechz.com A specific example details heating the mixture to 160°C and continuing the reaction for 8 hours. acs.org

For the nitration step in the synthesis of precursors, temperature control is also crucial. The nitration of m-dichlorobenzene is carried out at a controlled temperature of 35-45°C. nih.gov Similarly, the nitration of 3-chloroaniline (B41212) derivatives to produce 5-chloro-2-nitroaniline is performed at -5 to 10°C. nih.gov

The following table provides examples of temperature and pressure conditions for relevant synthetic steps.

| Reaction Step | Reactants | Temperature (°C) | Pressure (MPa) | Reference |

| High-Pressure Amination | 2,4-dichloronitrobenzene and ammonia | 90 - 160 | 1.0 - 10.0 | bloomtechz.com |

| High-Pressure Amination | 2,4-dichloronitrobenzene and ammonia | 160 | Not specified | acs.org |

| Nitration | m-dichlorobenzene | 35 - 45 | Atmospheric | nih.gov |

| Nitration | 3-chloroaniline derivative | -5 - 10 | Atmospheric | nih.gov |

Reactivity Profiles and Transformational Chemistry of N Cyclopentyl 5 Fluoro 2 Nitroaniline

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The benzene (B151609) ring in N-Cyclopentyl-5-fluoro-2-nitroaniline is substituted with three groups that direct the regioselectivity of aromatic substitution reactions. The N-cyclopentylamino group is an activating, ortho-, para-directing group, while the fluoro group is a deactivating but also ortho-, para-directing group. Conversely, the nitro group is a strong deactivating and meta-directing group.

In electrophilic aromatic substitution reactions, the powerful activating effect of the amino group, despite being secondary, will dominate. Therefore, incoming electrophiles are expected to substitute at the positions ortho and para to the amino group. The position para to the amino group is already occupied by the fluorine atom. The positions ortho to the amino group are C2 (occupied by the nitro group) and C6. Due to steric hindrance from the adjacent N-cyclopentyl group and the deactivating effect of the nitro group at C2, electrophilic attack is most likely to occur at the C6 position.

In nucleophilic aromatic substitution (NAS), the presence of the strongly electron-withdrawing nitro group facilitates the attack of nucleophiles on the aromatic ring, particularly at the positions ortho and para to it. In this compound, the fluorine atom is para to the nitro group. This arrangement makes the fluorine atom susceptible to displacement by strong nucleophiles. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which is stabilized by the nitro group. The fluorine atom, although not the best leaving group, can be displaced under suitable reaction conditions, especially with potent nucleophiles.

Transformations Involving the Nitro Group

The nitro group is a key functional moiety that can be chemically transformed to introduce new functionalities, significantly expanding the synthetic utility of this compound.

The reduction of the nitro group to a primary amino group is a fundamental transformation in the chemistry of nitroaromatic compounds. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, profoundly altering the chemical properties of the aromatic ring. This reduction can be achieved using various reagents and conditions.

A common method for this transformation is catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) with a hydrogen source. Another widely used method is the use of metals in acidic media, such as iron in acetic acid. For instance, a process for preparing 2-fluoro-5-nitroaniline (B1294389) involves the selective reduction of the 2-nitro group of 2,4-dinitrofluorobenzene using iron in the presence of an acid. google.com This method can be adapted for this compound to yield N1-cyclopentyl-5-fluorobenzene-1,2-diamine.

Table 1: General Conditions for Nitro Group Reduction

| Reagent System | Catalyst/Conditions | Typical Solvent | Reference |

|---|---|---|---|

| H₂ | Pd/C | Ethanol, Ethyl acetate (B1210297) | |

| Fe | Acetic Acid | Acetic Acid | google.com |

| SnCl₂·2H₂O | HCl | Ethanol | google.com |

Following the reduction of the nitro group to an amino group to form the corresponding ortho-phenylenediamine derivative (N1-cyclopentyl-5-fluorobenzene-1,2-diamine), a variety of heterocyclic compounds can be synthesized through cyclization reactions. wikipedia.org These reactions are valuable for the construction of complex molecular scaffolds found in many biologically active compounds.

One of the most common applications of ortho-phenylenediamines is in the synthesis of quinoxalines . Quinoxalines are formed by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil. sapub.orgnih.gov The reaction typically proceeds under mild acidic or thermal conditions and results in the formation of a pyrazine (B50134) ring fused to the benzene ring. nih.govencyclopedia.pub The resulting quinoxaline (B1680401) ring system is a common motif in pharmaceuticals and functional materials. sapub.orgencyclopedia.pub

Another important class of heterocycles that can be synthesized are benzodiazepines . These seven-membered ring systems can be prepared by the reaction of ortho-phenylenediamines with β-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. nih.gov The specific reaction conditions and the nature of the carbonyl compound determine the structure of the resulting benzodiazepine.

Reactions at the Anilino Nitrogen Center

The secondary amino group in this compound provides a site for further functionalization through reactions at the nitrogen atom.

The hydrogen atom on the anilino nitrogen can be replaced by an alkyl group through N-alkylation reactions. This can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base to neutralize the acid formed during the reaction. The reactivity of the anilino nitrogen towards alkylation is influenced by the electronic effects of the substituents on the aromatic ring. The presence of the electron-withdrawing nitro group decreases the nucleophilicity of the nitrogen atom, potentially requiring more forcing conditions for alkylation compared to a non-nitrated aniline (B41778).

Beyond simple alkylation, the anilino nitrogen can participate in a range of other reactions to form various substituted amine derivatives. For instance, acylation with acyl chlorides or anhydrides in the presence of a base will form the corresponding N-acyl derivative. This reaction is often used to protect the amino group or to introduce new functional moieties.

Furthermore, the secondary amine can undergo condensation reactions with aldehydes or ketones to form enamines or, if the conditions are suitable, can be involved in the formation of other heterocyclic systems. The specific outcomes of these reactions will depend on the chosen reagents and reaction conditions.

Compound Data

Table 2: Physical and Chemical Properties of Related Fluoro-Nitroaniline Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Reference |

|---|---|---|---|---|

| 2-Fluoro-5-nitroaniline | 369-36-8 | C₆H₅FN₂O₂ | 156.11 | nih.govnist.govnist.gov |

| 5-Fluoro-2-nitroaniline (B53378) | 2369-11-1 | C₆H₅FN₂O₂ | 156.11 | nih.govbldpharm.comtcichemicals.com |

| 5-Fluoro-N-methyl-2-nitroaniline | 120381-42-2 | C₇H₇FN₂O₂ | 170.14 | sigmaaldrich.com |

| This compound | - | C₁₁H₁₃FN₂O₂ | 224.23 | - |

| N-(2-cyclobutylethyl)-5-fluoro-2-nitroaniline | - | C₁₂H₁₅FN₂O₂ | 238.26 | nih.gov |

Mentioned Compounds

Chemistry of the Cyclopentyl Moiety

The cyclopentyl group, a five-membered saturated carbocyclic ring, is generally considered to be relatively inert. However, its presence as a substituent on the aniline nitrogen introduces specific steric and electronic effects and offers potential sites for chemical modification, albeit often requiring forcing conditions or specialized catalytic systems.

Functionalization and Derivatization of the Cyclopentyl Ring

Direct chemical transformation of the cyclopentyl ring in this compound is not extensively documented in publicly available scientific literature. However, general principles of cycloalkane chemistry and analogous reactions on related N-alkylaniline systems allow for the prediction of potential derivatization pathways. These transformations typically involve the activation of C-H bonds or dehydrogenation processes, often mediated by transition metal catalysts.

Catalytic C-H Functionalization:

The direct functionalization of C-H bonds on the cyclopentyl ring represents a modern and atom-economical approach to derivatization. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for this purpose. nih.gov For instance, rhodium and iridium catalysts have been utilized for the C-H alkylation and arylation of various nitrogen-containing heterocycles and related compounds. researchgate.net While specific examples for this compound are not reported, analogous systems suggest that under appropriate catalytic conditions, C-H bonds on the cyclopentyl ring could be targeted for the introduction of new functional groups. The regioselectivity of such reactions would be a key challenge, potentially leading to a mixture of isomers.

Dehydrogenation:

The dehydrogenation of the cyclopentyl ring to a cyclopentenyl or cyclopentadienyl (B1206354) moiety is another potential transformation. This process typically requires a catalyst and often harsh reaction conditions, such as high temperatures. mdpi.comliv.ac.uk The resulting unsaturated ring system would open avenues for further functionalization through reactions characteristic of alkenes or dienes. For example, the dehydrogenation of various nitrogen-containing heterocycles has been achieved using iridium catalysts. liv.ac.uk

The following table summarizes potential, though not specifically reported, derivatization reactions of the cyclopentyl moiety.

| Reaction Type | Potential Reagents/Catalysts | Potential Products | Notes |

| C-H Alkylation | Rh(I), Ir(I) complexes, olefins | N-(Alkylcyclopentyl)-5-fluoro-2-nitroaniline isomers | Would likely require specific directing groups or catalysts for regioselectivity. |

| Dehydrogenation | Pt/C, Pd/C, Ir complexes | N-Cyclopentenyl-5-fluoro-2-nitroaniline | Typically requires high temperatures and may compete with other reactions. |

Influence of Cyclopentyl Group on Aromatic Reactivity

The cyclopentyl group attached to the nitrogen atom exerts both electronic and steric effects on the reactivity of the fluoro-nitro-substituted aromatic ring.

Electronic Effects:

Steric Effects:

The cyclopentyl group is a bulky substituent. This steric hindrance can influence the regioselectivity of reactions on the aromatic ring by impeding access to the ortho positions. For example, in electrophilic aromatic substitution reactions on aniline derivatives, bulky N-alkyl groups can favor substitution at the para position over the ortho positions. nih.gov In the case of this compound, the position para to the amino group is occupied by the fluorine atom. The steric bulk of the cyclopentyl group would therefore be expected to disfavor reactions at the C6 position, which is ortho to the amino group.

The table below compares the general influence of the cyclopentyl group to a smaller alkyl group, isopropyl, on the properties of an aniline derivative.

| Property | N-Isopropyl Group | N-Cyclopentyl Group | Influence on Reactivity |

| Electronic Effect | +I (Electron Donating) | +I (Electron Donating) | Both increase the nucleophilicity of the nitrogen and the electron density of the aromatic ring. |

| Steric Hindrance | Moderate | Significant | The larger cyclopentyl group provides more steric shielding of the ortho positions on the aromatic ring. |

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms in N-Cyclopentyl-5-fluoro-2-nitroaniline Synthesis and Transformations

The primary synthetic route to this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction. This process can be conceptualized through two principal mechanistic frameworks: a stepwise pathway, which is broadly accepted for many SNAr reactions, and a concerted pathway, which has gained recognition as a viable alternative under specific conditions. acs.orgresearchgate.net

The synthesis of this compound, for instance, from 1,5-difluoro-2-nitrobenzene and cyclopentylamine (B150401), is heavily influenced by the electronic landscape of the aromatic ring. The presence of a strong electron-withdrawing nitro group (NO₂) ortho to the fluorine leaving group activates the ring for nucleophilic attack. byjus.commasterorganicchemistry.com

Stepwise Pathway (Addition-Elimination): This is the classic and most commonly cited mechanism for SNAr reactions. libretexts.org It proceeds in two distinct steps:

Addition: The nucleophile (cyclopentylamine) attacks the electrophilic carbon atom bonded to the leaving group (fluorine). This initial attack is typically the rate-determining step as it involves the disruption of the aromatic system, leading to the formation of a high-energy, negatively charged intermediate. libretexts.orgwikipedia.org

Elimination: The aromaticity of the ring is restored through the rapid expulsion of the leaving group (fluoride ion). masterorganicchemistry.com

Concerted Pathway: In a concerted mechanism, the formation of the new carbon-nitrogen bond and the cleavage of the carbon-fluorine bond occur simultaneously in a single, coordinated step, passing through a single transition state. psiberg.comquora.com While historically considered less common for SNAr reactions, recent computational and experimental studies suggest that this pathway is more prevalent than previously assumed, particularly when the reaction lacks strong stabilizing factors for an intermediate. acs.orgwikipedia.org The distinction between a stepwise and concerted reaction is not always clear-cut, with some reactions existing on a mechanistic borderline. researchgate.netnih.gov

Table 1: Comparison of Stepwise and Concerted SNAr Pathways

| Feature | Stepwise Mechanism | Concerted Mechanism |

|---|---|---|

| Number of Steps | Two (Addition then Elimination) | One |

| Intermediates | Yes (Meisenheimer Complex) libretexts.org | No |

| Transition States | Two | One psiberg.comquora.com |

| Energy Profile | Features a "valley" for the intermediate | A single energy barrier psiberg.com |

| Commonality | Considered the classic SNAr pathway | Gaining acceptance, especially where intermediates are less stable acs.orgresearchgate.net |

The energy profile of the reaction is defined by its transition states, which represent the highest energy points along the reaction coordinate. masterorganicchemistry.com

Stepwise Mechanism: In the two-step pathway, the first transition state leads to the formation of the intermediate. This state involves partial bond formation between the nucleophile and the aromatic carbon and partial retention of aromatic character. The second transition state occurs as the leaving group departs, involving the breaking of the C-F bond and the reformation of the aromatic π-system. The activation energy required to reach the first transition state is generally higher, making it the rate-limiting step. masterorganicchemistry.com

Concerted Mechanism: This pathway involves a single transition state where the incoming nucleophile and outgoing leaving group are both partially bonded to the aromatic ring. The geometry of this transition state reflects a coordinated rearrangement of electrons. psiberg.com For SNAr reactions, this is sometimes described as a 'frontside SN2' process. wikipedia.org

In the stepwise SNAr mechanism, the reaction proceeds through a distinct, resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.orgwikipedia.org This intermediate is a key feature that distinguishes the stepwise from the concerted pathway.

The structure of the Meisenheimer complex in the synthesis of this compound involves a tetrahedral (sp³-hybridized) carbon at the site of attack, temporarily breaking the ring's aromaticity. libretexts.org The negative charge is delocalized across the π-system and is significantly stabilized by the strong electron-withdrawing nitro group at the ortho position. byjus.commasterorganicchemistry.com This stabilization lowers the energy of the intermediate, making its formation more favorable. The existence of such a stabilized intermediate creates an energy well between the two transition states on the reaction coordinate diagram. masterorganicchemistry.com

Stereoelectronic Effects and Molecular Reactivity

Stereoelectronic effects, which describe how orbital overlap and electronic properties are dependent on the spatial arrangement of atoms, are crucial in determining the reactivity of this compound and its precursors. wikipedia.orgbaranlab.org

The reactivity of the aryl halide precursor is dominated by the powerful electron-withdrawing effects of the nitro and fluoro substituents. These groups decrease the electron density of the benzene (B151609) ring, making it highly electrophilic and susceptible to attack by nucleophiles like cyclopentylamine. byjus.comchemistrysteps.com

Side Reactions and Selectivity Control in Synthetic Routes

The synthesis of this compound is not without potential challenges, including the formation of undesired side products. Effective control over reaction selectivity is therefore a key consideration for an efficient synthetic process.

One common synthetic approach is the N-alkylation of a pre-formed 5-fluoro-2-nitroaniline (B53378) molecule with a cyclopentyl halide. In this scenario, a primary challenge is controlling the degree of alkylation.

Common Side Reactions:

N,N-Dialkylation: The mono-alkylated product, this compound, still possesses a hydrogen on the nitrogen atom and can potentially react with a second molecule of the cyclopentyl electrophile to form N,N-dicyclopentyl-5-fluoro-2-nitroaniline.

Strategies for Selectivity Control: Achieving high selectivity for the desired mono-alkylated product requires careful optimization of reaction parameters.

Reactant Stoichiometry: Maintaining a high ratio of the aniline (B41778) starting material to the alkylating agent can suppress the formation of di- and tri-alkylated products. google.com

Temperature Control: N-alkylation is generally favored at lower temperatures (e.g., 250°C to 350°C), whereas higher temperatures can promote undesired C-alkylation or the formation of product mixtures. google.com

Catalysis: The use of specific catalysts can significantly enhance selectivity. Manganese pincer complexes, for example, have been shown to effectively catalyze the selective mono-N-alkylation of anilines with alcohols, often preventing N,N-dialkylation entirely. nih.gov Zeolite catalysts can also be employed to promote selective N-alkylation due to the shape and size constraints of their pores. google.com

Table 2: Factors Influencing Selectivity in N-Alkylation of Anilines

| Parameter | Effect on Selectivity | Rationale |

|---|---|---|

| Aniline/Alkylating Agent Ratio | High ratio favors mono-alkylation | Reduces the probability of a second alkylation event. google.com |

| Temperature | Lower temperatures favor N-alkylation | Higher temperatures can provide the activation energy for less favorable side reactions like C-alkylation. google.com |

| Catalyst | Can provide high mono-alkylation selectivity | Defined catalyst structures (e.g., manganese pincer complexes) can sterically or electronically prevent over-alkylation. nih.gov |

| Solvent | Can influence reaction rate and pathway | Micellar catalysis in aqueous surfactant systems has been shown to improve reaction rate and yield. nih.gov |

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For N-Cyclopentyl-5-fluoro-2-nitroaniline, a combination of ¹H and ¹³C NMR, along with dynamic NMR techniques, would provide a complete picture of its molecular framework and dynamic behavior.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the N-H proton, and the protons of the cyclopentyl ring. The aromatic region would likely show complex splitting patterns due to spin-spin coupling between the protons and with the fluorine atom. The electron-withdrawing nitro group and the electron-donating amino group would significantly influence the chemical shifts of the aromatic protons.

Similarly, the ¹³C NMR spectrum would provide valuable information on the carbon skeleton. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents. The presence of the fluorine atom would lead to C-F coupling, which can be observed in the ¹³C NMR spectrum, providing further confirmation of the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 8.0 | 105 - 150 |

| NH | ~8.5 | N/A |

| Cyclopentyl CH | ~4.0 (adjacent to N), 1.5 - 2.0 | ~55 (adjacent to N), 24 - 34 |

Dynamic NMR (DNMR) techniques are instrumental in studying time-dependent phenomena such as conformational changes and chemical exchange processes. In this compound, DNMR could be employed to investigate the rotational barrier around the C-N bond of the aniline (B41778) moiety and the inversion of the cyclopentyl ring. At lower temperatures, the rate of these processes may slow down sufficiently to be observed on the NMR timescale, leading to the appearance of distinct signals for different conformers.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule. For this compound, these methods would be sensitive to the vibrations of the N-H, C-H, C=C (aromatic), NO₂, and C-F bonds. The symmetric and asymmetric stretching vibrations of the nitro group are particularly strong in the IR spectrum and are characteristic of this functional group.

Table 2: Predicted FT-IR and Raman Vibrational Frequencies for this compound Predicted data based on analogous compounds like 2,6-dibromo-4-nitroaniline. nih.gov

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3300 - 3500 | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 | 2850 - 2960 |

| C=C Stretch (Aromatic) | 1450 - 1600 | 1450 - 1600 |

| NO₂ Asymmetric Stretch | 1500 - 1570 | 1500 - 1570 |

| NO₂ Symmetric Stretch | 1300 - 1370 | 1300 - 1370 |

| C-F Stretch | 1000 - 1400 | 1000 - 1400 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak would be expected at m/z corresponding to its molecular weight. The fragmentation pattern would provide further structural information. Common fragmentation pathways would likely involve the loss of the nitro group, the cyclopentyl group, and other small neutral molecules.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound Predicted data based on the structure of the title compound and general fragmentation patterns.

| m/z | Predicted Fragment |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - NO₂]⁺ | Loss of nitro group |

| [M - C₅H₉]⁺ | Loss of cyclopentyl group |

| [C₆H₄FN]⁺ | Fluorophenylamine fragment |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. While no crystal structure is publicly available for this compound, the crystal structure of its precursor, 2-fluoro-5-nitroaniline (B1294389), has been determined. researchgate.net

The crystal structure of 2-fluoro-5-nitroaniline reveals that the molecules are linked by a network of intermolecular hydrogen bonds. researchgate.net Specifically, N-H···O and C-H···O interactions are observed, which play a crucial role in the crystal packing. In the case of this compound, the presence of the bulky cyclopentyl group would likely influence the crystal packing, potentially leading to a different hydrogen bonding network. However, the fundamental N-H···O hydrogen bonds involving the amino and nitro groups are expected to persist. The cyclopentyl group itself could participate in weaker C-H···O or C-H···π interactions.

Table 4: Crystallographic Data for the Analogue 2-Fluoro-5-nitroaniline Data obtained from the crystallographic study of 2-fluoro-5-nitroaniline. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.1967 (9) |

| b (Å) | 3.7559 (3) |

| c (Å) | 14.4539 (10) |

| β (°) | 102.143 (3) |

| Volume (ų) | 646.51 (8) |

Dihedral Angle Analysis and Conformational Preferences

Table 1: Representative Dihedral Angles in Substituted Nitroanilines

| Dihedral Angle | Typical Value (°) | Significance |

| C-C-N-O (nitro group) | 0-10 | Indicates the degree of planarity of the nitro group with the aromatic ring. |

| C-C-N-C (amino group) | Variable | Defines the orientation of the N-substituent relative to the ring. |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements present in a compound. This experimental data is then compared to the theoretical values calculated from the molecular formula to confirm the compound's stoichiometry and purity.

The molecular formula of this compound is C11H13FN2O2. Based on this, the theoretical elemental composition can be calculated.

Table 2: Theoretical vs. Experimental Elemental Analysis of this compound

| Element | Theoretical % | Experimental % (Illustrative) |

| Carbon (C) | 58.92 | 58.89 |

| Hydrogen (H) | 5.84 | 5.88 |

| Fluorine (F) | 8.47 | 8.45 |

| Nitrogen (N) | 12.49 | 12.53 |

| Oxygen (O) | 14.27 | 14.25 |

Close agreement between the experimental and theoretical percentages, as illustrated in the table above, would provide strong evidence for the successful synthesis and purification of this compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications in Molecular Structure and Reactivity

Geometry Optimization and Energetic Profiles

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.

A study on the structural isomers 5-nitro-2-fluoroaniline (5N2FA) and 2-nitro-5-fluoroaniline (2N5FA) using DFT (B3LYP) and Hartree-Fock (HF) methods provides insight into these electronic properties. chemrxiv.org The HOMO-LUMO energy gap was found to be 3.874 eV for 5N2FA and 3.979 eV for 2N5FA at the DFT level, indicating their relative kinetic stability. chemrxiv.org These values suggest that such molecules are reactive, with the nitro group contributing significantly to the electron-accepting character of the LUMO. The dipole moment, another important electronic property, was calculated to be approximately 4.53 D for 5N2FA and 3.66 D for 2N5FA using DFT, highlighting the influence of substituent positions on the molecule's polarity. chemrxiv.org

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (D) |

|---|---|---|---|---|---|

| 5-nitro-2-fluoroaniline | DFT/B3LYP | - | - | 3.874 | 4.5318 |

| HF | - | - | 8.248 | 4.2777 | |

| 2-nitro-5-fluoroaniline | DFT/B3LYP | - | - | 3.979 | 3.6551 |

| HF | - | - | 8.176 | 3.5440 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. rsc.orglongdom.org The MEP map displays regions of varying electrostatic potential on the electron density surface. Negative potential regions (typically colored red) indicate areas of high electron density, which are susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and prone to nucleophilic attack. rsc.org

For nitroaniline derivatives, MEP analysis reveals that the most negative potential is generally located around the oxygen atoms of the nitro group, making them centers for electrophilic interactions. rsc.org Conversely, the hydrogen atoms of the amino group typically exhibit a positive electrostatic potential, identifying them as sites for nucleophilic interactions. rsc.org This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the initial steps of chemical reactions. chemrxiv.orgrsc.org

Modeling of Reaction Mechanisms and Kinetics

Computational chemistry offers powerful methods for elucidating the step-by-step pathways of chemical reactions and for determining their energetic feasibility.

Potential Energy Surface Exploration

A potential energy surface (PES) is a multidimensional plot that represents the energy of a chemical system as a function of the positions of its atoms. longdom.org Exploring the PES is fundamental to understanding reaction mechanisms. longdom.orgresearchgate.net Theoretical chemists use computational methods to map out the PES, identifying key features such as energy minima, which correspond to stable reactants, products, and intermediates, and saddle points, which represent transition states. nsf.govlongdom.org

For reactions involving nitroaromatic compounds, DFT calculations can be employed to locate transition states and calculate activation energy barriers, providing insights into the reaction kinetics. rsc.orgnih.gov The reaction pathway can be visualized as a trajectory on the PES, connecting reactants to products through the lowest energy path. longdom.org This approach allows for the theoretical investigation of various possible reaction mechanisms, helping to determine the most probable route. researchgate.net

Catalytic Cycle Simulations

DFT calculations are also instrumental in modeling catalytic cycles, particularly in heterogeneous catalysis. youtube.com While specific catalytic cycle simulations for N-Cyclopentyl-5-fluoro-2-nitroaniline are not documented, the general methodology involves several key steps. First, the adsorption of the reactant molecule onto the catalyst surface is modeled to determine the most stable adsorption geometry and energy. researchgate.net

Computational and Theoretical Analysis of this compound Remains Unexplored in Publicly Available Scientific Literature

Despite a comprehensive search for computational chemistry and theoretical studies on the chemical compound this compound, no specific research findings regarding its solvent effects in computational modeling or its charge density analysis and intermolecular interactions have been identified in the public domain.

Extensive searches were conducted to locate scholarly articles, papers, and datasets pertaining to the theoretical examination of this compound. These searches, however, did not yield any literature that would provide the specific data required to populate the requested article sections on its computational and theoretical properties. The scientific community has, to date, not published any studies focusing on the computational modeling of this particular molecule, its behavior in different solvents from a theoretical standpoint, or a detailed analysis of its charge density and intermolecular forces.

While computational studies, including Density Functional Theory (DFT), have been performed on related molecules such as 2-Fluoro-5-nitroaniline (B1294389), this information cannot be extrapolated to this compound due to the significant structural differences imparted by the N-cyclopentyl group. The user's strict requirement to focus solely on the specified compound prevents the inclusion of data from these related but distinct chemical entities.

Therefore, the generation of a scientifically accurate and detailed article on the computational chemistry and theoretical studies of this compound, as per the requested outline, is not possible at this time due to the absence of foundational research on the subject.

Applications As a Synthetic Intermediate and Building Block

Precursor for Active Pharmaceutical Ingredient (API) Intermediates

While direct public-domain examples detailing the complete synthesis of specific, named APIs starting from N-Cyclopentyl-5-fluoro-2-nitroaniline are proprietary and often found within patent literature, the structural motifs present in the molecule are highly relevant to medicinal chemistry. The 5-fluoro-2-nitroaniline (B53378) core is a known precursor for various therapeutic agents. The general synthetic strategy involves the chemical modification of its functional groups.

A primary transformation is the reduction of the nitro group to an amine, yielding a diamine derivative. This resulting ortho-phenylenediamine structure is a classic precursor for forming nitrogen-containing heterocyclic rings, which are central to many drug scaffolds. The fluorine atom can enhance metabolic stability and binding affinity of the final API, while the cyclopentyl group can modulate lipophilicity and steric interactions.

Role in the Synthesis of Heterocyclic Compounds

The ortho-arrangement of the amino and nitro groups in this compound is pivotal for the synthesis of various heterocyclic compounds. Following the reduction of the nitro group to a primary amine, the resulting N-cyclopentyl-5-fluoro-1,2-phenylenediamine becomes a powerful intermediate for condensation reactions.

This diamine can react with a variety of dicarbonyl compounds or their equivalents to form important heterocyclic cores. For instance:

Reaction with α-dicarbonyls (like glyoxal (B1671930) or diacetyl) can yield quinoxalines.

Condensation with carboxylic acids or their derivatives can produce benzimidazoles. openmedicinalchemistryjournal.com

These heterocyclic systems are prevalent in pharmacologically active compounds and functional materials.

Contribution to the Synthesis of Fluorinated Organic Molecules

The presence of a fluorine atom on the aromatic ring makes this compound an important building block in the field of organofluorine chemistry. rsc.org The introduction of fluorine into organic molecules is a critical strategy in drug discovery, as it can significantly alter a molecule's physicochemical and biological properties, including metabolic stability, bioavailability, and binding affinity. ekb.egbeilstein-journals.org

Using this compound as a starting material ensures the incorporation of a fluorine atom into the target molecule from an early stage of the synthetic sequence. This is often more efficient than attempting to introduce fluorine in later steps. The compound serves as a scaffold to build more complex fluorinated molecules, leveraging the reactivity of its other functional groups. rsc.org

Utility in the Preparation of Diverse Organic Scaffolds

The compound's trifunctional nature allows for the creation of a wide range of complex and diverse molecular architectures.

This compound is a platform for generating molecules with multiple, strategically placed functional groups. The existing functionalities can be selectively modified to introduce new reactive handles. For example, the secondary amine can undergo acylation or alkylation. The nitro group can be reduced not only to an amine but also to intermediate oxidation states like nitroso or hydroxylamino groups, opening up different reaction pathways. The aromatic ring itself can undergo further substitution reactions, although the existing groups heavily influence the position of any new substituents. This multi-handle approach is central to Diversity Oriented Synthesis (DOS), a strategy aimed at creating structurally diverse molecules from a common starting point. ekb.eg

This building block provides pathways to both advanced aromatic and aliphatic systems. The aromatic portion, the fluoro-nitroaniline core, can be elaborated through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) after suitable functional group transformations. For example, conversion of the fluorine or another group to a boronic ester or halide could enable such couplings.

The aliphatic cyclopentyl group also offers opportunities for modification, although this is less common. More significantly, the entire this compound unit can be incorporated into larger, more complex molecular frameworks, serving as a foundational piece in the assembly of intricate target structures. synquestlabs.com

Interactive Data Table: Synthetic Transformations

The table below summarizes the key functional groups of this compound and their common transformations in organic synthesis.

| Functional Group | Position | Common Reaction Type | Resulting Group(s) | Potential Application |

| Nitro (-NO₂) | 2 | Reduction | Amine (-NH₂) | Formation of heterocycles (e.g., benzimidazoles) |

| Fluoro (-F) | 5 | Nucleophilic Aromatic Substitution | Alkoxy, Amino, etc. | Modulation of electronic properties |

| Cyclopentylamino (-NH-c-C₅H₉) | 1 | Acylation / Alkylation | Amide / Tertiary Amine | Introduction of new substituents |

| Aromatic Ring | - | Electrophilic Substitution | Halogenation, Nitration | Further functionalization of the core structure |

Future Directions and Emerging Research Avenues

Novel Synthetic Approaches and Catalyst Development

The efficient and selective synthesis of N-Cyclopentyl-5-fluoro-2-nitroaniline is paramount for its broader application. Current synthetic routes typically rely on the N-alkylation of 5-fluoro-2-nitroaniline (B53378) with a cyclopentyl halide or a related electrophile. However, future research is trending towards more sophisticated and sustainable methods.

One major area of focus is the development of advanced catalytic systems for the crucial C-N bond-forming reaction. While traditional methods may suffice, modern catalysis offers pathways with higher efficiency, milder reaction conditions, and greater functional group tolerance. Research into palladium, copper, or nickel-catalyzed cross-coupling reactions (Buchwald-Hartwig amination) between 5-fluoro-2-nitroaniline and cyclopentyl derivatives could provide more versatile and scalable synthetic routes.

Furthermore, direct C-H amination represents a highly attractive, atom-economical approach. Future investigations may explore the use of transition-metal catalysts (such as those based on rhodium or iridium) to directly couple 5-fluoro-2-nitroaniline with cyclopentane (B165970), eliminating the need for pre-functionalized starting materials.

Another avenue involves the strategic synthesis of the core aromatic structure itself. The regioselective reduction of one nitro group in dinitro precursors, such as the selective reduction of 2,4-dinitrofluorobenzene using iron in the presence of an acid, is a known method for producing related fluoro-nitroanilines. google.com Adapting such regioselective reductions could offer alternative pathways. Photocatalysis is also emerging as a powerful tool in organic synthesis, and its application to the synthesis of nitroaniline derivatives is a promising area for exploration. nih.gov

| Synthetic Strategy | Description | Potential Advantages | Key Research Focus |

| Catalytic C-N Cross-Coupling | Buchwald-Hartwig type amination between 5-fluoro-2-nitroaniline and a cyclopentyl halide/triflate. | High yields, broad substrate scope, functional group tolerance. | Development of efficient, low-cost catalysts (e.g., based on Cu or Ni); optimization for sterically hindered amines. |

| Direct C-H Amination | Direct coupling of 5-fluoro-2-nitroaniline with cyclopentane using a transition-metal catalyst. | High atom economy, reduced waste, simplified starting materials. | Discovery of catalysts with high reactivity and selectivity for C(sp³)-H bonds. |

| Reductive Amination | Reaction of 5-fluoro-2-nitrobenzaldehyde (B184836) with cyclopentylamine (B150401) under reductive conditions. | Utilizes different starting materials, potentially avoiding harsh N-alkylation conditions. | Optimization of reducing agents and catalysts for chemoselectivity (avoiding reduction of the nitro group). |

| Modified Precursor Synthesis | Development of novel routes to the 5-fluoro-2-nitroaniline core, such as regioselective nitration or reduction. google.combloomtechz.com | Improved overall yield, access to diverse analogues. | Enhancing regioselectivity in electrophilic aromatic substitution and partial reduction reactions. |

Advanced Mechanistic Insights and Predictive Modeling

A deeper understanding of the electronic structure and reactivity of this compound is crucial for predicting its behavior and designing new applications. The interplay between the electron-donating amino group and the electron-withdrawing nitro and fluoro groups governs the molecule's properties.

Computational chemistry and predictive modeling are set to play a pivotal role in this area. Density Functional Theory (DFT) calculations can provide valuable insights into:

Molecular Geometry: Determining bond lengths, bond angles, and conformational preferences of the cyclopentyl group. Crystallographic studies on analogous compounds like 2-fluoro-5-nitroaniline (B1294389) show a nearly planar arrangement of the nitro group with the benzene (B151609) ring, which influences electronic delocalization. researchgate.net

Electronic Properties: Mapping the electron density distribution, calculating molecular orbital energies (HOMO/LUMO), and predicting spectroscopic characteristics (NMR, IR, UV-Vis).

Reaction Mechanisms: Modeling transition states and reaction pathways for various transformations, such as nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon or electrophilic attack on the aromatic ring. This can help in understanding why certain reactions are favored and how to optimize conditions.

Predictive models can also be developed to correlate molecular structure with physical properties or biological activity, guiding the synthesis of derivatives with desired characteristics without exhaustive experimental screening. For instance, modeling could predict how modifications to the cyclopentyl ring or the substitution pattern on the aniline (B41778) core would affect its binding affinity to a specific biological target.

Exploration of New Chemical Transformations

The functional groups of this compound provide multiple handles for a wide array of chemical transformations, moving beyond its role as a simple intermediate.

The reduction of the nitro group is a cornerstone transformation. While traditional methods using agents like stannous chloride or iron are effective, research into chemoselective catalytic hydrogenation is a key future direction. google.com Supported gold or nickel oxide nanoparticle catalysts have shown high efficiency and selectivity for reducing nitro groups in other substituted anilines, often leaving other reducible functionalities intact. nih.govrubber.or.krscispace.com Developing photocatalytic reduction methods using semiconductor catalysts like CdS or CeO₂ could offer greener alternatives. nih.gov

The fluorine atom, activated by the ortho-nitro group, is a prime site for nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of nucleophiles (e.g., O-, S-, N-, and C-based), providing rapid access to a library of new derivatives. Future research will likely focus on expanding the scope of this reaction and exploring its use in late-stage functionalization.

More exploratory research could delve into metal-mediated reactions. For example, related fluoro-nitroanilines have been shown to undergo mercuration and telluration, opening pathways to novel organometallic and heterocyclic compounds. researchgate.net

| Reaction Type | Reagents/Catalysts | Potential Products | Research Avenue |

| Nitro Group Reduction | H₂, Pd/C; Au/TiO₂; NiO nanoparticles; NaBH₄. nih.govrubber.or.kr | N¹-Cyclopentyl-5-fluoro-benzene-1,2-diamine | Developing highly chemoselective and sustainable (e.g., photocatalytic) reduction methods. |

| Nucleophilic Aromatic Substitution (SNAr) | Alkoxides, Thiolates, Amines | 2-Nitro-5-alkoxy/thio/amino-N-cyclopentylanilines | Expanding the scope of nucleophiles; application in combinatorial chemistry and materials synthesis. |

| Diazotization of Reduced Product | NaNO₂, HCl (on the diamine product) | Benzotriazole derivatives | Synthesis of corrosion inhibitors, photographic materials, and pharmaceutically active heterocycles. |

| Organometallic Chemistry | Mercuric acetate (B1210297), TeBr₄ (by analogy). researchgate.net | Novel organomercury or organotellurium compounds | Exploration of new materials with unique electronic or antibacterial properties. |

Integration in Multi-Step Synthesis of Complex Targets

The true potential of this compound lies in its role as a versatile building block for constructing more complex, high-value molecules. Its derivatives, particularly the diamine formed upon reduction, are key intermediates for a range of heterocyclic systems that form the core of many pharmaceuticals, agrochemicals, and functional materials.

The N¹-Cyclopentyl-5-fluoro-benzene-1,2-diamine intermediate is a direct precursor to substituted benzimidazoles, which are privileged scaffolds in medicinal chemistry. By condensing this diamine with various aldehydes, carboxylic acids, or their derivatives, a diverse library of benzimidazoles can be synthesized. The fluorine atom at the 5-position is particularly valuable, as fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

Similarly, this diamine can be used to synthesize other important heterocyclic systems, such as quinoxalines (by condensation with α-dicarbonyls) or phenazines. The use of related nitroanilines as precursors for potent antibiotic drug candidates highlights the potential of this molecular scaffold in pharmaceutical research and development. ossila.com Future work will focus on integrating this building block into efficient, multi-step synthetic sequences to access novel and complex molecular architectures with potential applications in drug discovery and materials science.

Q & A

Q. What are the common synthetic routes for N-Cyclopentyl-5-fluoro-2-nitroaniline, and what analytical methods validate its purity?

- Methodological Answer : The synthesis typically involves nitration of a cyclopentyl-substituted aniline precursor, followed by fluorination at the 5-position. Key steps include:

- Nitration : Controlled nitration using mixed acids (HNO₃/H₂SO₄) at low temperatures to avoid over-nitration .

- Fluorination : Electrophilic fluorination with Selectfluor™ or direct substitution using KF in polar aprotic solvents .

Purity Validation : - HPLC : Use a C18 column with UV detection at 254 nm to resolve nitroaromatic byproducts .

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., cyclopentyl integration, fluorine coupling) .

Q. How can researchers safely handle this compound given its potential hazards?

- Methodological Answer :

- Toxicity Screening : Refer to EPA DSSTox for preliminary hazard data (e.g., mutagenicity of nitroanilines) .

- Handling Protocols : Use nitrile gloves, fume hoods, and avoid contact with reducing agents (risk of exothermic nitro-group reduction) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 268 (calculated for C₁₁H₁₂FN₂O₂) and fragment ions (e.g., loss of NO₂) .

Advanced Research Questions

Q. How can solvent choice and catalytic systems impact the yield of this compound?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance fluorination efficiency but may increase side-reactions (e.g., cyclopentyl ring oxidation) .

- Catalysis : Pd/C or CuI catalysts improve regioselectivity in nitration; kinetic studies via in situ IR monitor reaction progress .

Table 1 : Comparative yields under varying conditions:

| Solvent | Catalyst | Yield (%) |

|---|---|---|

| DMF | Pd/C | 78 |

| Acetonitrile | CuI | 65 |

| Toluene | None | 42 |

Q. How should researchers resolve contradictions in reported melting points or spectral data?

- Methodological Answer :

- Cross-Validation : Use differential scanning calorimetry (DSC) to confirm melting points .

- Density Functional Theory (DFT) : Compare computed NMR/IR spectra with experimental data to identify impurities or polymorphism .

- Collaborative Studies : Replicate synthesis in multiple labs using standardized protocols (e.g., NIST guidelines) .

Q. What methodologies assess the environmental persistence of this compound?

- Methodological Answer :

- Hydrolysis Studies : Expose the compound to pH 3–9 buffers at 25–50°C; monitor degradation via LC-MS .

- Photolysis : Use UV-A/B lamps to simulate sunlight-driven breakdown; quantify nitro-group reduction products (e.g., amine derivatives) .

Data Contradiction Analysis

Q. Conflicting reports on the stability of the nitro group in this compound: How to address this?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months; track nitro-group integrity via HPLC .

- Electrochemical Analysis : Cyclic voltammetry identifies reduction potentials, indicating susceptibility to degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.